![molecular formula C20H13BrN2O3S2 B14760789 N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide
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Overview
Description
N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide is a complex organic compound that features a thiazole ring, a naphthalene sulfonamide group, and a bromobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Bromobenzylidene Group: The bromobenzylidene moiety is introduced via a condensation reaction between 4-bromobenzaldehyde and the thiazole derivative.
Attachment of the Naphthalene Sulfonamide Group: The final step involves the sulfonation of the naphthalene ring followed by the coupling of the sulfonamide group to the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the bromobenzylidene moiety.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may feature alcohol or amine functionalities.
Substitution: Substituted products will vary depending on the nucleophile used.
Scientific Research Applications
N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide
- N-[(5E)-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide
Uniqueness
N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs. This uniqueness can lead to different biological activities and applications.
Biological Activity
N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the class of naphthalene sulfonamides, which are known for their diverse biological activities. Its structure includes a naphthalene sulfonamide moiety coupled with a thiazole derivative, which is believed to contribute to its pharmacological properties.
Molecular Formula: C18H15BrN2O2S
Molecular Weight: 397.29 g/mol
CAS Number: Not specified in the literature reviewed.
Research indicates that naphthalene sulfonamides can act as inhibitors of various enzymes and proteins involved in metabolic processes. For instance, they have been identified as selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), which plays a crucial role in metabolic diseases like diabetes and atherosclerosis. The binding affinity of certain derivatives has been shown to be comparable or superior to established inhibitors like BMS309403 .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of naphthalene sulfonamide derivatives. These compounds have demonstrated significant antibacterial effects against various strains of bacteria. For example, a study on related compounds indicated that they could inhibit bacterial growth effectively, highlighting their potential as new antibacterial agents .
Cytotoxicity and Apoptosis Induction
In cancer research, naphthalene sulfonamides have shown promise in inducing apoptosis in cancer cell lines. A related compound was reported to increase the percentage of apoptotic cells significantly when tested on MDA-MB-231 breast cancer cells . This suggests that modifications in the naphthalene sulfonamide structure can enhance its anticancer properties.
Carbonic Anhydrase Inhibition
Naphthalene sulfonamides have also been studied for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX. This enzyme is implicated in various pathophysiological conditions, including cancer. The IC50 values for some derivatives ranged from 10.93 to 25.06 nM for CA IX inhibition, indicating high potency and selectivity .
Case Studies
- Study on FABP4 Inhibition : A comprehensive study utilized structure-based design to develop naphthalene sulfonamide derivatives as FABP4 inhibitors. The binding studies revealed a favorable interaction with the protein's active site, suggesting therapeutic potential for metabolic disorders .
- Anticancer Activity : A series of experiments demonstrated that specific naphthalene sulfonamide derivatives could induce significant apoptosis in cancer cell lines, with cellular uptake studies confirming effective delivery into the cells .
Data Tables
Activity | Compound | IC50 Value (nM) | Remarks |
---|---|---|---|
FABP4 Inhibition | N-[4-bromobenzylidene] derivative | < 50 | Selective and potent |
CA IX Inhibition | Naphthalene sulfonamide | 10.93 - 25.06 | High selectivity over CA II |
Cytotoxicity (MDA-MB-231) | Various derivatives | Significant increase | Induces apoptosis |
Properties
Molecular Formula |
C20H13BrN2O3S2 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(NE)-N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12+ |
InChI Key |
CGDLWHGPJPVPDU-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C/3\NC(=O)/C(=C\C4=CC=C(C=C4)Br)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 |
Origin of Product |
United States |
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